molecular formula C17H20FN3O3 B4519297 ethyl 4-[(6-fluoro-1H-indol-1-yl)acetyl]piperazine-1-carboxylate

ethyl 4-[(6-fluoro-1H-indol-1-yl)acetyl]piperazine-1-carboxylate

Cat. No.: B4519297
M. Wt: 333.36 g/mol
InChI Key: MFEFIZVSXCSCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(6-fluoro-1H-indol-1-yl)acetyl]piperazine-1-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure combining an indole moiety with a piperazine ring, making it a subject of interest in medicinal chemistry.

Scientific Research Applications

Ethyl 4-[(6-fluoro-1H-indol-1-yl)acetyl]piperazine-1-carboxylate has been explored for various scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-[(6-fluoro-1H-indol-1-yl)acetyl]piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group in the acetyl moiety can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Mechanism of Action

The mechanism of action of ethyl 4-[(6-fluoro-1H-indol-1-yl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: Ethyl 4-[(6-fluoro-1H-indol-1-yl)acetyl]piperazine-1-carboxylate is unique due to its specific combination of the indole and piperazine moieties, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-[2-(6-fluoroindol-1-yl)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3/c1-2-24-17(23)20-9-7-19(8-10-20)16(22)12-21-6-5-13-3-4-14(18)11-15(13)21/h3-6,11H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEFIZVSXCSCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN2C=CC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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